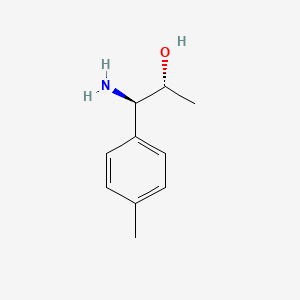
(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
norephedrine , is a chiral compound with the following structural formula:
C10H15NO
Norephedrine belongs to the class of arylalkylamines and is a stereoisomer of ephedrine. It occurs naturally in certain plants and has been used in various applications due to its pharmacological properties.
Preparation Methods
Synthetic Routes::
Chiral Synthesis:
Industrial Production:
Chemical Reactions Analysis
Norephedrine undergoes various chemical reactions:
Oxidation: Oxidation of the alcohol group yields the corresponding ketone.
Reduction: Reduction of the ketone group forms the alcohol.
Substitution: Norephedrine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Norephedrine finds applications in:
Pharmacology: It acts as a sympathomimetic agent, affecting adrenergic receptors.
Bronchodilation: Used to relieve bronchospasms in respiratory conditions.
Weight Loss Supplements: Historically used in weight loss products.
Analytical Chemistry: As a chiral reference compound.
Research on Ephedra Species: Studied for its natural occurrence.
Mechanism of Action
- Norephedrine stimulates α- and β-adrenergic receptors.
- It increases norepinephrine release and inhibits its reuptake.
- Effects include vasoconstriction, increased heart rate, and bronchodilation.
Comparison with Similar Compounds
Ephedrine: The other stereoisomer of norephedrine.
Phenylephrine: A related compound with selective α₁-adrenergic activity.
Biological Activity
(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique stereochemistry, which plays a crucial role in its interactions with biological macromolecules such as enzymes and receptors. Understanding its biological activity is essential for exploring its therapeutic potential and applications.
The molecular formula of this compound is C10H15NO, with a molecular weight of approximately 165.24 g/mol. Its structure includes an amino group, which is pivotal for its biological interactions.
The mechanism of action of this compound involves its ability to interact with various biological targets. This compound's chiral nature allows it to bind selectively to specific receptors and enzymes, modulating their activity and leading to various biological effects. Notably, it can form hydrogen bonds and engage in π-π interactions, which are critical for its bioactivity .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Similar compounds have been noted for their psychoactive properties, suggesting potential antidepressant activity .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Modulation : The compound has been shown to influence the activity of certain enzymes, which could be leveraged for therapeutic applications .
Study 1: Antidepressant Potential
A study investigating the psychoactive properties of related compounds suggested that this compound could exhibit similar antidepressant effects due to its structural similarities with known antidepressants. The presence of the amino group enhances its interaction with neurotransmitter receptors .
Study 2: Antimicrobial Activity
In vitro assays demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Data Tables
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m1/s1 |
InChI Key |
HZSTYYBSLOXCOR-SCZZXKLOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















